N-[4-[[4-(Chloromethyl)benzoyl]amino]-2-methylphenyl]-4-(3-pyridyl)-2-pyrimidineamine
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Description
“N-[4-[[4-(Chloromethyl)benzoyl]amino]-2-methylphenyl]-4-(3-pyridyl)-2-pyrimidineamine” is an intermediate in the preparation of Imatinib impurities . It is also known by other synonyms such as “4-(ChloroMethyl)-N-[3-Methyl-4-[[4-(3-pyridinyl)-2-pyriMidinyl]aMino]phenyl]benzaMide” and "Benzamide, 4-(chloromethyl)-N-[3-methyl-4-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]" .
Synthesis Analysis
The compound is used in the synthesis of Imatinib and its intermediates . A novel synthesis method has been developed for Imatinib and two of its intermediates . The synthesis involves nucleophilic substitution, reduction, and condensation reactions .Molecular Structure Analysis
The molecular formula of the compound is C24H20ClN5O, and its molecular weight is 429.90 .Chemical Reactions Analysis
The compound is involved in the synthesis of Imatinib and its intermediates . The synthesis process includes nucleophilic substitution, reduction, and condensation reactions .Physical and Chemical Properties Analysis
The compound has a molecular weight of 429.90200 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .Future Directions
The compound is an intermediate in the synthesis of Imatinib and its intermediates . As Imatinib is a potent and selective inhibitor of BCR-ABL and c-kit tyrosine kinases and is used in the treatment of chronic myelogenous leukemia (CML), gastrointestinal stromal tumors (GISTs), and other types of cancer , the future directions of this compound may be associated with the development of these drugs.
Properties
IUPAC Name |
4-(chloromethyl)-N-[3-methyl-4-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN5O/c1-16-13-20(28-23(31)18-6-4-17(14-25)5-7-18)8-9-21(16)29-24-27-12-10-22(30-24)19-3-2-11-26-15-19/h2-13,15H,14H2,1H3,(H,28,31)(H,27,29,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUHMRAFZSYAQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)CCl)NC3=NC=CC(=N3)C4=CN=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80700738 |
Source
|
Record name | 4-(Chloromethyl)-N-(3-methyl-4-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80700738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
796738-74-4 |
Source
|
Record name | 4-(Chloromethyl)-N-(3-methyl-4-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80700738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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